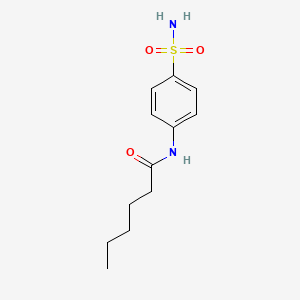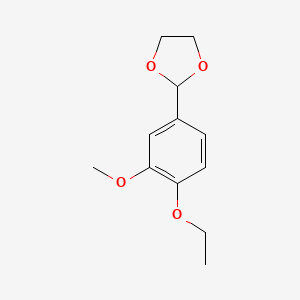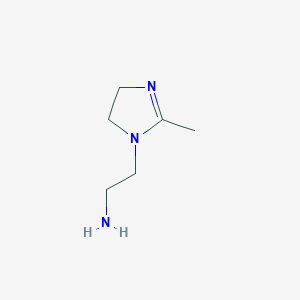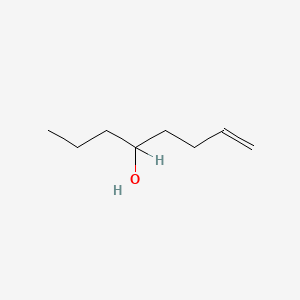
7-Octen-4-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 7-Octen-4-OL can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement.Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H16O and an average mass of 128.212 Da . Its monoisotopic mass is 128.120117 Da .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
7-Octen-4-ol wurde in den Produktionsprozessen und Rohmaterialien von Sesamöl gefunden, das in verschiedenen pharmazeutischen Anwendungen verwendet wird . Weitere Forschung ist jedoch erforderlich, um seine Rolle und seinen möglichen Nutzen in diesem Bereich vollständig zu verstehen.
Chemische Forschung
This compound ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung für die Forschung im Bereich der Lebenswissenschaften verwendet werden kann . Es ist eine Schlüsselkomponente in verschiedenen chemischen Reaktionen und Prozessen.
Umweltforschung
In der Umweltforschung spielt this compound eine wichtige Rolle bei der Untersuchung von Mücken. Die Octenol-Reaktion bei Aedes aegypti-Mücken wurde mit elektrophysiologischen, verhaltensbezogenen und molekularen Ansätzen untersucht . Diese Forschung ist entscheidend, um das Verhalten von Mücken zu verstehen und wirksame Strategien zur Mückenbekämpfung zu entwickeln.
Lebensmittelindustrie
This compound wurde in Rosenapfelfrüchten nachgewiesen und wird angenommen, dass es zum Gesamtarom der Frucht beiträgt . Es findet sich auch im Nebengeschmack von Eiklarpulver, einer gängigen Zutat in der Lebensmittelindustrie .
Kosmetikindustrie
Obwohl es keine direkten Beweise dafür gibt, dass this compound in der Kosmetikindustrie verwendet wird, ist es erwähnenswert, dass ähnliche Verbindungen aufgrund ihrer aromatischen Eigenschaften in Kosmetika weit verbreitet sind . Weitere Forschung könnte mögliche Anwendungen von this compound in dieser Branche aufzeigen.
Landwirtschaftliche Forschung
This compound wurde im Zusammenhang mit landwirtschaftlicher Forschung untersucht, insbesondere im Zusammenhang mit der Schädlingsbekämpfung. So wurde festgestellt, dass es eine Rolle bei der Anziehung von Aedes aegypti-Mücken spielt, die bedeutende landwirtschaftliche Schädlinge sind .
Safety and Hazards
7-Octen-4-OL is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Wirkmechanismus
Target of Action
This compound is a secondary alcohol with the general structure HOC®(R’) (R,R’=alkyl, aryl) . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
It’s known that eight-carbon volatiles like 7-octen-4-ol are among the most prevalent and best-studied fungal volatiles . These compounds display different effects that include growth suppression in both plants and fungi, induction of defensive behaviors such as accumulation of mycotoxins, phytohormone signaling cascades, and the inhibition of spore and seed germination .
Pharmacokinetics
It’s known that this compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
It’s known that eight-carbon volatiles like this compound can induce defensive behaviors such as the accumulation of mycotoxins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 1-Octen-3-ol, a similar compound, may be niche-specific as more fungi produce it in the rhizosphere than in soil or in other habitats . This suggests that the environment can influence the production and action of these compounds.
Eigenschaften
IUPAC Name |
oct-7-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,8-9H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWKMORBWQZWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968695 | |
| Record name | Oct-7-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53907-72-5 | |
| Record name | 7-Octen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-octen-4-ol function as a pheromone in bark beetles?
A1: this compound acts as a component of the aggregation pheromone in several bark beetle species, including Ips paraconfusus (California five-spined ips) []. Released by male beetles, it attracts both males and females to a host tree, facilitating mass attack and successful colonization []. The specific blend of pheromone components, including this compound and ipsdienol, varies among species and influences the attraction of different species [, ].
Q2: Is there evidence that bark beetles can distinguish between different forms of this compound?
A2: Yes, research demonstrates that the European fir engraver (Pityokteines curvidens) exhibits selectivity towards the (S)-(-)-isomer of this compound, showing aggregation behavior only in its presence []. The (R)-(+)-isomer proves biologically inactive for this species, highlighting the chiral nature of the pheromone receptor system in Pityokteines curvidens []. This chiral specificity emphasizes the importance of stereochemistry in pheromone perception and response.
Q3: Can bark beetles synthesize this compound themselves?
A3: Yes, studies using radiolabeled precursors have confirmed that male Ips paraconfusus can biosynthesize this compound de novo, utilizing myrcene, a monoterpene found in their host pines, as a precursor []. Interestingly, female beetles of these species do not produce detectable amounts of this compound [].
Q4: Beyond its role as a pheromone component, has this compound been identified in other contexts?
A4: Yes, this compound has been detected in the volatile profile of rose apple (Syzygium jambos Alston) fruit from Brazil []. This suggests a potential role for this compound in the aroma profile of the fruit, although further research is needed to elucidate its specific contribution to the overall scent.
Q5: What is the molecular formula and molecular weight of this compound?
A5: The molecular formula of this compound is C8H16O, and its molecular weight is 128.21 g/mol.
Q6: Are there any documented synthetic routes for producing this compound?
A6: Yes, several synthetic approaches to produce this compound have been reported in the scientific literature. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



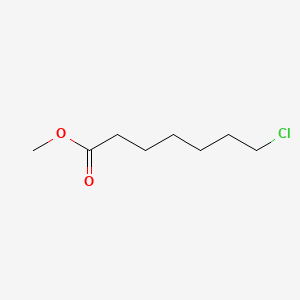
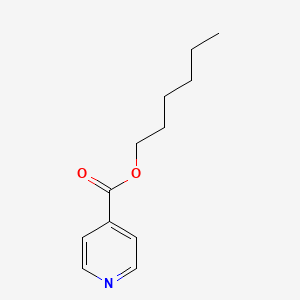

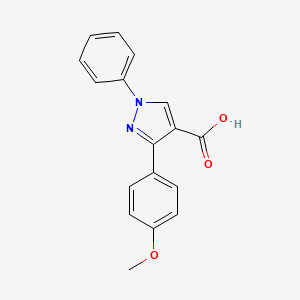

![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)


![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)
